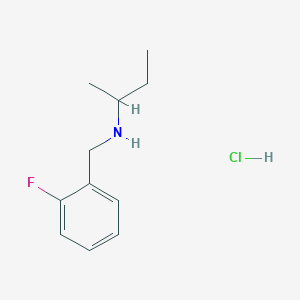
N-(2-Fluorobenzyl)-2-butanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “N-(2-Fluorobenzyl)-2-butanamine hydrochloride” is 1S/C11H16FN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 217.71 . The compound is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Material Science
Research on related fluorinated compounds and their synthesis highlights the importance of such chemicals in developing new materials and pharmaceuticals. For instance, studies on the synthesis of fluorobenzene derivatives demonstrate their utility in creating novel materials with unique properties, such as enhanced stability and specificity in chemical reactions (Öztürkkan & Necefoğlu, 2022). These materials find applications in electronics, pharmaceuticals, and as catalysts in various chemical processes.
Pharmacological Applications
The structural features of N-(2-Fluorobenzyl)-2-butanamine hydrochloride suggest potential pharmacological applications, akin to other fluorinated amine compounds. Fluorinated compounds, such as fluoroquinolones, have been extensively studied for their broad-spectrum antibacterial properties, indicating the significance of fluorine in medicinal chemistry (da Silva et al., 2003). This underscores the potential for this compound to be explored for similar therapeutic applications, given the impact of fluorination on the biological activity of pharmaceutical compounds.
Environmental Chemistry
In environmental chemistry, fluorinated compounds are of interest due to their persistence and potential bioaccumulative properties. Research into the occurrence, fate, and behavior of parabens in aquatic environments, for example, underscores the environmental persistence of certain fluorinated compounds and their derivatives (Haman et al., 2015). This area of research is critical for understanding the environmental impact of synthetic chemicals, including potential degradation products of this compound.
Analytical and Diagnostic Applications
The application of fluorinated compounds in analytical and diagnostic techniques, particularly those involving fluorescence and radiotracer imaging, has been well-documented. These applications benefit from the unique properties of fluorine atoms in modifying the electronic environment of molecules, thereby enhancing their suitability as probes and tracers in various biological and chemical assays (Lakowicz, 2001).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDNOUXARHNXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


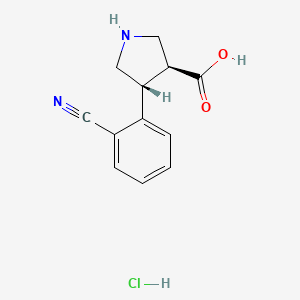
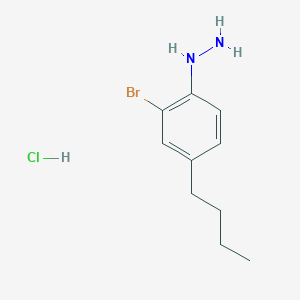

![2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B3208289.png)
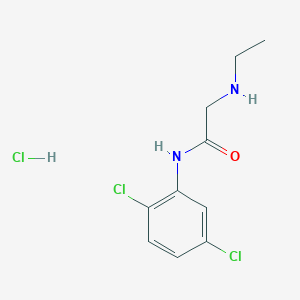
![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3208296.png)
![2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride](/img/structure/B3208302.png)
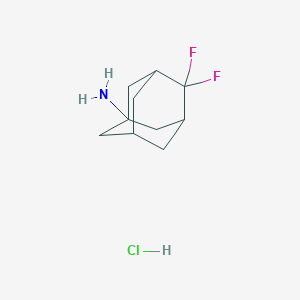

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B3208327.png)
![3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3208333.png)
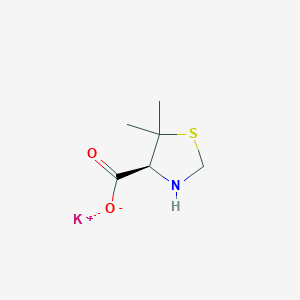
![{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B3208361.png)

